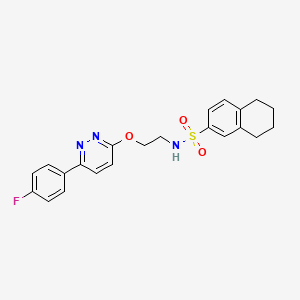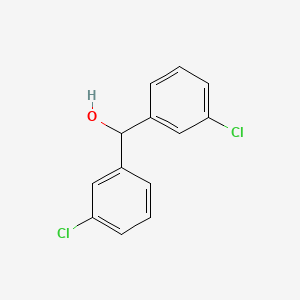![molecular formula C16H19NO4S B2786848 6-[(Cycloheptylamino)sulfonyl]chromen-2-one CAS No. 942864-33-7](/img/structure/B2786848.png)
6-[(Cycloheptylamino)sulfonyl]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-[(Cycloheptylamino)sulfonyl]chromen-2-one” is a derivative of coumarin, a type of heterocyclic compound . Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Synthesis Analysis
The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Molecular Structure Analysis
The determination of the crystal and molecular structure of organic compounds like coumarin derivatives contributes immensely towards the area of crystal engineering . This contributes towards the understanding of the molecular geometry and the different intermolecular interactions which control crystal packing .Chemical Reactions Analysis
Coumarin derivatives have been intensively screened for different biological properties . A library of novel triazole-tethered isatin–coumarin hybrids were synthesized by a click chemistry approach .Physical And Chemical Properties Analysis
Physical properties of coumarin derivatives include density, color, hardness, melting and boiling points, and electrical conductivity . The calculation of the lattice energy reveals that the anhydrous form is 7 kcal/mol more stable than the corresponding hydrate .Wirkmechanismus
The mechanism of action of 6-[(Cycloheptylamino)sulfonyl]chromen-2-one is not fully understood. However, it has been suggested that it may work by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-[(Cycloheptylamino)sulfonyl]chromen-2-one in lab experiments is its unique properties, which make it a potential candidate for the development of new antimicrobial agents and anticancer drugs. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-[(Cycloheptylamino)sulfonyl]chromen-2-one. One possible direction is the further investigation of its mechanism of action, which may lead to the development of new drugs for the treatment of various diseases. Another direction is the development of new synthetic methods for the production of this compound, which may make it more readily available for research purposes. Additionally, the study of the potential toxicity of this compound may lead to the development of safer and more effective drugs.
Synthesemethoden
The synthesis of 6-[(Cycloheptylamino)sulfonyl]chromen-2-one involves the reaction of 7-hydroxy-4-methylcoumarin with cycloheptylamine and p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
6-[(Cycloheptylamino)sulfonyl]chromen-2-one has been studied for its potential use in various scientific research applications. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. It has also been studied for its potential use in the treatment of cancer, as it has been shown to have anticancer activity in vitro.
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-oxochromene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c18-16-10-7-12-11-14(8-9-15(12)21-16)22(19,20)17-13-5-3-1-2-4-6-13/h7-11,13,17H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRVVOLHEYBTLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2786767.png)



![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2786776.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2786778.png)

![2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B2786782.png)
![1-Bromo-3-((4-(trifluoromethyl)phenyl)sulfonyl)bicyclo[1.1.1]pentane](/img/structure/B2786784.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide](/img/structure/B2786786.png)
![Ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B2786787.png)
![1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-ethylurea](/img/structure/B2786788.png)